

Comparative Guide to ent-Voriconazole Reference Standard Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ent-Voriconazole*

Cat. No.: *B030392*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the **ent-Voriconazole** reference standard, presenting a comparative analysis with the official Voriconazole active pharmaceutical ingredient (API). The data herein is intended to support research, development, and quality control activities by offering detailed experimental protocols and comparative analytical data.

Physicochemical Properties

A fundamental aspect of reference standard characterization is the determination of its physicochemical properties. As enantiomers, Voriconazole and **ent-Voriconazole** are expected to have identical physical properties in a non-chiral environment, such as melting point and solubility. However, their interaction with plane-polarized light will be equal in magnitude but opposite in direction, a key characteristic for their identification.

Property	Voriconazole	ent-Voriconazole
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₅ O	C ₁₆ H ₁₄ F ₃ N ₅ O
Molecular Weight	349.31 g/mol	349.31 g/mol
Melting Point	Approximately 127-130 °C (for the racemic mixture)	Expected to be identical to Voriconazole
Specific Rotation	-62° (c = 1 mg/ml in a specified solvent)[1]	Expected to be +62° (c = 1 mg/ml in the same solvent)
Appearance	White to off-white solid	White to off-white solid

Chromatographic Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for assessing the purity and separating the enantiomers of Voriconazole.

High-Performance Liquid Chromatography (HPLC)

A validated chiral HPLC method is crucial for determining the enantiomeric purity of the **ent-Voriconazole** reference standard.

Parameter	Method Details
Column	Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase	A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol)
Flow Rate	Typically 1.0 mL/min
Detection	UV at a specific wavelength (e.g., 254 nm)
Column Temperature	Controlled room temperature or slightly elevated

Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

Parameter	Method Details
Column	Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase	Supercritical CO ₂ with a modifier (e.g., methanol, ethanol, or isopropanol)
Flow Rate	Typically 2-5 mL/min
Back Pressure	Maintained to ensure supercritical state
Detection	UV at a specific wavelength (e.g., 254 nm)

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming the identity of the **ent-Voriconazole** reference standard. As enantiomers, the NMR, MS, and IR spectra of Voriconazole and **ent-Voriconazole** are expected to be identical. The following data for Voriconazole serves as a reference for the expected spectral characteristics of **ent-Voriconazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum of Voriconazole

Chemical Shift (δ , ppm)	Multiplicity	Assignment
8.75	s	1H, Triazole-H
8.21	s	1H, Triazole-H
7.30 - 7.10	m	3H, Aromatic-H
7.05	d	1H, Pyrimidine-H
5.50	q	1H, CH
5.10	s	1H, OH
4.85 & 4.55	ABq	2H, CH ₂
1.20	d	3H, CH ₃

¹³C NMR (Carbon-13 NMR) Spectrum of Voriconazole

Chemical Shift (δ , ppm)	Assignment
163.1 (dd)	C-F (Aromatic)
160.2 (dd)	C-F (Aromatic)
158.5 (d)	C-F (Pyrimidine)
154.8 (d)	Pyrimidine-C
151.8	Triazole-C
145.2	Triazole-C
131.5 (dd)	Aromatic-CH
123.1 (q)	CF ₃ (implicit)
111.8 (dd)	Aromatic-CH
105.2 (t)	Aromatic-CH
75.3	C-OH
59.1	CH ₂
35.2	CH
16.9	CH ₃

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **ent-Voriconazole**, the expected molecular ion peak $[M+H]^+$ would be at m/z 350.1.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for **ent-Voriconazole** would be similar to those of Voriconazole.

Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200	O-H (alcohol)
3100 - 3000	C-H (aromatic)
2900 - 2800	C-H (aliphatic)
1600 - 1450	C=C and C=N (aromatic and heteroaromatic rings)
1300 - 1000	C-F (fluoro groups)

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

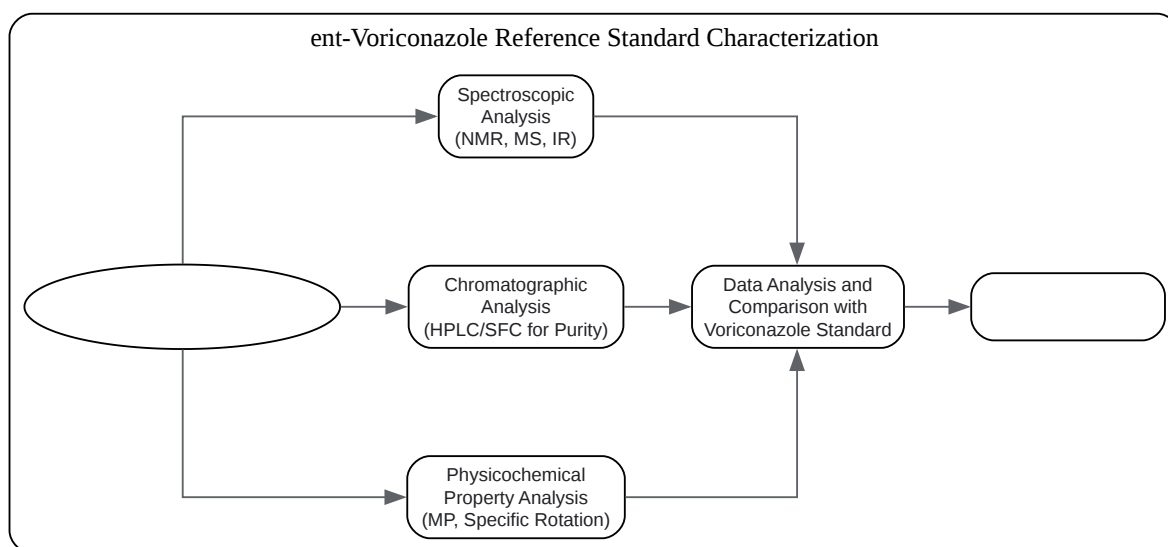
- Preparation of Mobile Phase: Prepare a filtered and degassed mixture of n-hexane and isopropanol in a specified ratio (e.g., 90:10 v/v).
- System Suitability: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject a solution of racemic Voriconazole to confirm the resolution between the two enantiomer peaks.
- Sample Preparation: Accurately weigh and dissolve the **ent-Voriconazole** reference standard in the mobile phase to a known concentration.
- Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
- Calculation: Calculate the enantiomeric purity by determining the area percentage of the **ent-Voriconazole** peak relative to the total area of both enantiomer peaks.

NMR Spectroscopy

- Sample Preparation: Dissolve an appropriate amount of the **ent-Voriconazole** reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer at a specified frequency.

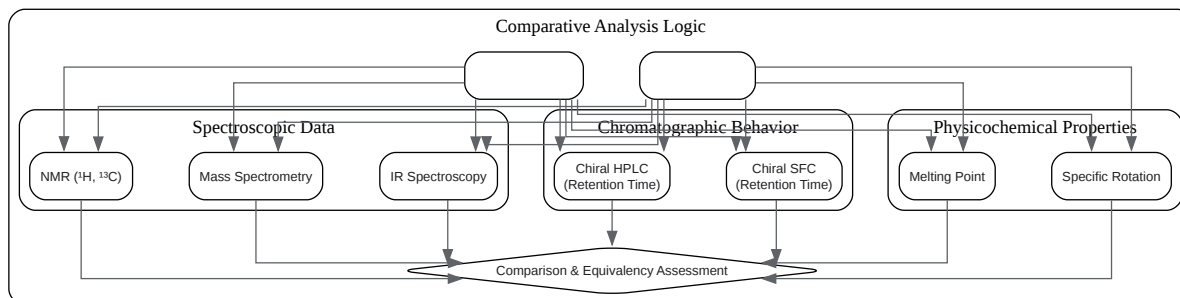
- Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and assign the chemical shifts relative to a reference standard (e.g., TMS).

Visualizations



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Caption: Workflow for the characterization of **ent-Voriconazole** reference standard.



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Caption: Logical flow for the comparative analysis of Voriconazole and **ent-Voriconazole**.

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References

- 1. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
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